(+)-Lyoniresinol

Descripción general

Descripción

(+)-Lyoniresinol is a syringyl tetrahydronaphthalene lignan, commonly found in the plant Lyonia ovalifolia var. elliptica . It is a dimeric phenylpropanoid, which belongs to the lignan class of compounds. Lignans are known for their significant physiological functions in both plant defense and human health .

Métodos De Preparación

(+)-Lyoniresinol can be synthesized through a combination of synthetic chemistry and biotechnological methods. One approach involves the use of plant cell cultures as an enzyme source for oxidative coupling reactions . The biosynthetic pathway generally involves enzyme-catalyzed oxidative coupling of dibenzylbutanolide to form the cyclic lignan . Industrial production methods often involve the extraction of lyoniresinol from the Lyonia ovalifolia var. elliptica plant .

Análisis De Reacciones Químicas

(+)-Lyoniresinol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include horseradish peroxidase and hydrogen peroxide . Major products formed from these reactions include syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol . The stereochemistry of these reactions is crucial, as the enantiomeric composition and absolute configuration of the products can vary .

Aplicaciones Científicas De Investigación

Dermatological Applications

One of the primary applications of (+)-lyoniresinol is its potential use in dermatology, particularly as a skin-lightening agent. Research indicates that lyoniresinol exhibits significant anti-melanogenic activity by inhibiting tyrosinase, an enzyme critical for melanin production.

Case Study: Melanogenic Activity Inhibition

A study conducted on murine B16F10 melanoma cells demonstrated that lyoniresinol not only decreased tyrosinase activity but also reduced melanin biosynthesis. The mechanism involves the activation of extracellular receptor kinase (ERK) signaling, leading to the downregulation of microphthalmia-associated transcription factor (MITF) and subsequent degradation of tyrosinase protein levels .

| Parameter | Value |

|---|---|

| Cell Line | B16F10 Melanoma Cells |

| Tyrosinase Activity Reduction | Significant |

| Mechanism of Action | ERK Activation |

| MITF Downregulation | Observed |

This suggests that this compound could be incorporated into clinical dermatologic formulations aimed at skin lightening.

Food and Beverage Applications

This compound is also relevant in the food industry, particularly in the production of spirits and wines. It contributes to the sensory profile and flavor characteristics of these beverages.

Case Study: Sensory Impact in Spirits

Research has identified that this compound is one of the most abundant lignans released from oak wood during aging processes in wine and spirits. Its bitter properties significantly influence the taste profile of these products .

| Parameter | Value |

|---|---|

| Source | Oak Wood Extract |

| Detection Threshold | Established for Spirits |

| Sensory Impact | Bitter Taste |

The quantification methods developed for measuring lyoniresinol levels in spirits have validated its presence and sensory contributions, making it an essential compound in flavor development.

Antioxidant Properties

Another critical application of this compound is its antioxidant activity, which has implications for health and nutrition.

Case Study: Antioxidant Activity

A study focusing on the polyphenols from Zanthoxylum serrata bark revealed that lyoniresinol exhibited significant antioxidant properties. The ethanolic extract containing lyoniresinol demonstrated a strong capacity to scavenge free radicals, suggesting potential benefits in health supplements .

| Parameter | Value |

|---|---|

| Source | Zanthoxylum serrata Bark |

| Antioxidant Activity | High |

| Mechanism | Free Radical Scavenging |

This emphasizes the compound's role in promoting health through its antioxidative effects.

Summary and Future Directions

The diverse applications of this compound span dermatology, food science, and health supplements due to its unique biochemical properties. Future research should focus on:

- Further elucidating the mechanisms behind its anti-melanogenic effects.

- Exploring its potential as a natural preservative or flavor enhancer in food products.

- Investigating its efficacy and safety in clinical settings for dermatological use.

Mecanismo De Acción

(+)-Lyoniresinol exerts its effects by inhibiting tyrosinase activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation . This leads to the downregulation of tyrosinase steady-state protein expression levels and suppression of melanin biosynthesis . The activation of extracellular receptor kinase causes microphthalmia-associated transcription factor protein degradation, further inhibiting tyrosinase activity .

Comparación Con Compuestos Similares

(+)-Lyoniresinol is similar to other lignans such as syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol . lyoniresinol is unique in its robust tyrosinase inhibitory capacity and its potential use in treating dermatological disorders . Other similar compounds include isolariciresinol, secoisolariciresinol, and pinoresinol, which are also lignans found in various plants .

Actividad Biológica

(+)-Lyoniresinol is a lignan compound with significant biological activities, particularly in the areas of cancer treatment, antimicrobial properties, and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

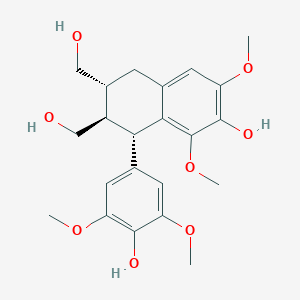

Chemical Structure and Properties

This compound belongs to the class of lignans, which are phenolic compounds found in various plants. Its structure can be represented as follows:

This compound is often isolated from plants such as Lycium chinense and Rhizophora apiculata, where it exhibits diverse pharmacological effects.

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of fatty acid synthase (FAS), an enzyme that plays a crucial role in cancer cell proliferation.

- Inhibition of FAS : Research indicates that this compound competitively inhibits FAS activity, leading to reduced viability in human colon cancer cells (CaCo2, LoVo, SW620). The IC50 values for cell viability were found to be 28.4 µg/mL for CaCo2, 24.9 µg/mL for LoVo, and 22.1 µg/mL for SW620 cells .

- Mechanism : The inhibition is time-dependent and involves reversible binding to the KR domain of FAS, significantly impairing fatty acid synthesis essential for tumor growth .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens, including antibiotic-resistant strains.

- Effectiveness Against Bacteria : In vitro studies have shown that lyoniresinol-3α-O-β-D-glucopyranoside (a derivative) demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for several bacterial strains were determined, showcasing its potential as a natural antimicrobial agent.

3. Metabolic Effects

The compound has been linked to beneficial metabolic effects, including blood sugar regulation and anti-inflammatory actions.

- Blood Sugar Regulation : Extracts containing lyoniresinol have been reported to influence glucose metabolism positively, suggesting a role in managing diabetes .

- Anti-inflammatory Effects : Lignans like this compound are known to exert anti-inflammatory actions through various pathways, potentially reducing chronic inflammation associated with metabolic disorders .

Case Study 1: Anticancer Efficacy

A study published in Molecules investigated the effects of this compound on colon cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound. The study concluded that lyoniresinol could serve as a lead compound for developing new anticancer therapies targeting FAS .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of lyoniresinol derivatives demonstrated their effectiveness against resistant bacterial strains. The study highlighted the need for further exploration into its mechanism of action and potential use in clinical settings to combat antibiotic resistance .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.